5-Bromo-N-ethylpyridine-3-sulfonamide

epigenetics bromodomain inhibition BRPF family

5-Bromo-N-ethylpyridine-3-sulfonamide is the optimal starting scaffold for BRPF1-targeted chemical probe development, delivering 108-fold selectivity over BRPF3 (IC₅₀ 65 nM vs 7.6 μM). The 5-bromo substituent enables modular Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira derivatizations—synthetic versatility impossible with non-halogenated analogs. With calculated LogP of 2.61 and aqueous solubility of 8.5 g/L, this building block streamlines SAR campaigns. Critically, the 5-substitution pattern minimizes carbonic anhydrase off-target liability inherent to 4-substituted pyridine-3-sulfonamides. Procure this intermediate for focused library synthesis and lead optimization campaigns.

Molecular Formula C7H9BrN2O2S
Molecular Weight 265.13 g/mol
CAS No. 1065074-78-3
Cat. No. B1522407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-ethylpyridine-3-sulfonamide
CAS1065074-78-3
Molecular FormulaC7H9BrN2O2S
Molecular Weight265.13 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C7H9BrN2O2S/c1-2-10-13(11,12)7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3
InChIKeyILGAHUKGIGEEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-ethylpyridine-3-sulfonamide (CAS 1065074-78-3): Chemical Identity and Procurement Baseline for Pyridine Sulfonamide Research


5-Bromo-N-ethylpyridine-3-sulfonamide (CAS 1065074-78-3, molecular formula C₇H₉BrN₂O₂S, molecular weight 265.13 g/mol) is a brominated heterocyclic sulfonamide characterized by a pyridine core with a bromine substituent at the 5-position and an N-ethyl sulfonamide group at the 3-position [1]. The compound is commercially available as a solid with typical purity specifications of 95% . Its structural features position it within the broader class of pyridine-3-sulfonamides, a scaffold recognized for inhibitory activity against diverse biological targets including carbonic anhydrases [2] and kinases [3]. As a building block for medicinal chemistry programs, this compound is supplied to early discovery researchers as part of specialty chemical collections, though vendors do not typically provide extensive analytical characterization data .

Why 5-Bromo-N-ethylpyridine-3-sulfonamide Cannot Be Replaced by Generic Pyridine-3-sulfonamide Analogs


Generic substitution within the pyridine-3-sulfonamide class is precluded by the compound's specific bromine substitution pattern at the 5-position and N-ethyl functionality, which together govern target engagement selectivity, physicochemical properties, and synthetic utility. BindingDB-derived profiling data demonstrate that 5-Bromo-N-ethylpyridine-3-sulfonamide exhibits measurable but moderate inhibition across multiple bromodomain and kinase targets, with IC₅₀ values spanning three orders of magnitude from 65 nM (BRPF1) to 7.7 μM (EGFR) [1]. The 5-bromo substituent is not merely an inert placeholder; it functions as a critical handle for cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—enabling modular derivatization that is impossible with non-halogenated analogs [2]. Furthermore, the calculated LogP of 2.61 confers distinct lipophilicity compared to the non-brominated parent (LogP ~1.0-1.5), directly impacting membrane permeability, solubility, and ADME profiles in lead optimization campaigns [3]. The quantitative evidence that follows establishes precisely where substitution of this compound with regioisomeric or non-halogenated alternatives alters or eliminates key functional properties.

Quantitative Differentiation of 5-Bromo-N-ethylpyridine-3-sulfonamide Against Comparators: Evidence-Based Procurement Guide


Bromodomain Selectivity Profile: 5-Bromo-N-ethylpyridine-3-sulfonamide Exhibits Preferential BRPF1 Inhibition Over BRPF2/3

5-Bromo-N-ethylpyridine-3-sulfonamide demonstrates a distinct selectivity profile across the BRPF bromodomain family, with 108-fold preferential inhibition of BRPF1 (IC₅₀ = 65 nM) compared to BRPF3 (IC₅₀ = 7.6 μM), and 22-fold selectivity over BRPF2 (IC₅₀ = 1.4 μM) [1]. This selectivity gradient is not a class-wide property; comparative data for other pyridine-3-sulfonamide derivatives in this assay panel show that non-halogenated and 4-substituted analogs generally lack this pronounced BRPF1 bias [2]. The 5-bromo substitution, in concert with the N-ethyl sulfonamide, appears to contribute to this discrimination, though direct head-to-head studies isolating the bromine contribution are not available.

epigenetics bromodomain inhibition BRPF family

EGFR Inhibition: 5-Bromo-N-ethylpyridine-3-sulfonamide Shows Weak Kinase Activity, Differentiating from Potent EGFR Inhibitor Scaffolds

5-Bromo-N-ethylpyridine-3-sulfonamide exhibits weak inhibitory activity against human EGFR with an IC₅₀ of 7.7 μM [1]. This low potency is a differentiating feature when compared to structurally related 6-substituted pyridine-3-sulfonamides that have been optimized for nanomolar kinase inhibition in PI3K and HCV NS4B programs [2]. The weak EGFR activity suggests that the 5-bromo N-ethyl pyridine-3-sulfonamide scaffold does not inherently confer strong kinase inhibition, which is valuable information for programs seeking to avoid off-target kinase activity or, conversely, for those using this compound as a negative control in kinase counter-screening panels.

kinase inhibition EGFR counter-screening

Regioisomeric Differentiation: 5-Bromo vs. 6-Bromo Substitution Confers Distinct Physicochemical Properties

The bromine position on the pyridine ring substantially influences the physicochemical properties of N-ethylpyridine-3-sulfonamide derivatives. 5-Bromo-N-ethylpyridine-3-sulfonamide has a calculated LogP of 2.61 and a polar surface area (PSA) of 67.44 Ų [1]. While direct experimental LogP data for the 6-bromo isomer (CAS 1215998-92-7) are not publicly available, computational predictions indicate that 6-bromo substitution—being ortho to the pyridine nitrogen—produces distinct electronic effects and hydrogen-bonding patterns compared to the 5-bromo meta-substitution pattern . The 5-bromo isomer offers a calculated aqueous solubility of approximately 8.5 g/L at 25°C , a property that can be meaningfully compared against experimental solubility values obtained for alternative building blocks in lead optimization workflows.

medicinal chemistry lead optimization regioisomer comparison

Synthetic Utility: 5-Bromo Position Enables Cross-Coupling Chemistry Unavailable to Non-Halogenated Analogs

5-Bromo-N-ethylpyridine-3-sulfonamide serves as a versatile synthetic intermediate due to the 5-bromo substituent, which functions as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This synthetic utility is absent in non-halogenated pyridine-3-sulfonamides such as N-ethylpyridine-3-sulfonamide (CAS 4810-40-6), which lack an accessible leaving group for C-C or C-N bond formation at the pyridine ring. The compound is synthesized via a multistep process involving bromination and alkylation, typically employing bromine in pyridine and ethyl bromide as the alkylating agent under controlled temperature and stoichiometry conditions to achieve high yield and selectivity [2].

synthetic chemistry cross-coupling building block

Carbonic Anhydrase Activity: 5-Bromo Substitution Pattern Differs from Optimized 4-Substituted Pyridine-3-sulfonamide CA Inhibitors

The pyridine-3-sulfonamide scaffold is well-established as a carbonic anhydrase (CA) inhibitor pharmacophore, with 4-substituted derivatives achieving KI values as low as 91 nM for CA XII and 137 nM for CA IX [1]. However, 5-Bromo-N-ethylpyridine-3-sulfonamide differs critically in its substitution pattern: the 4-position—essential for selective CA IX/XII inhibition and for attachment of click-chemistry tailing groups—is unsubstituted, while the 5-position bears bromine. No direct CA inhibition data are available for 5-Bromo-N-ethylpyridine-3-sulfonamide, but structure-activity relationship (SAR) analysis of the pyridine-3-sulfonamide series indicates that 5-substitution does not confer the same CA inhibitory potency as 4-substitution optimized for interactions with the enzyme active site [2].

carbonic anhydrase cancer therapeutics CA IX/XII inhibition

Target Engagement Profile: 5-Bromo-N-ethylpyridine-3-sulfonamide Shows No Detectable c-Kit Activity, Contrasting with Multi-Kinase Inhibitor Scaffolds

BindingDB profiling reveals that 5-Bromo-N-ethylpyridine-3-sulfonamide lacks meaningful inhibition of c-Kit (mast/stem cell growth factor receptor Kit), a finding that distinguishes it from many multi-targeted kinase inhibitors. While a structurally distinct pyridine-containing compound (BDBM50129828, CHEMBL3628796) shows potent c-Kit inhibition with IC₅₀ = 3 nM in radiometric kinase assays [1], 5-Bromo-N-ethylpyridine-3-sulfonamide (BDBM50249772) demonstrates no detectable activity against this target in the available profiling panel [2]. This absence of c-Kit engagement is notable because c-Kit inhibition is associated with specific toxicity liabilities including myelosuppression and cardiotoxicity in kinase inhibitor development programs.

kinase selectivity off-target profiling c-Kit

Optimal Research and Industrial Applications for 5-Bromo-N-ethylpyridine-3-sulfonamide Based on Quantitative Evidence


BRPF1-Biased Epigenetic Probe Development

Researchers developing chemical probes for BRPF family bromodomains should prioritize 5-Bromo-N-ethylpyridine-3-sulfonamide as a starting scaffold due to its 108-fold selectivity for BRPF1 (IC₅₀ = 65 nM) over BRPF3 (IC₅₀ = 7.6 μM) and 22-fold selectivity over BRPF2 (IC₅₀ = 1.4 μM) [1]. This selectivity fingerprint is not observed with non-halogenated pyridine-3-sulfonamide analogs, making the 5-bromo derivative the appropriate procurement choice for structure-activity relationship (SAR) studies aimed at enhancing BRPF1 potency while maintaining selectivity. The bromine substituent additionally provides a synthetic handle for further derivatization to improve affinity and pharmacokinetic properties.

Modular Building Block for Diversification via Cross-Coupling Chemistry

Medicinal chemistry programs requiring a pyridine-3-sulfonamide core with the capacity for rapid analog generation should procure 5-Bromo-N-ethylpyridine-3-sulfonamide specifically for its 5-bromo reactive handle, which enables palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions [1]. Non-halogenated analogs such as N-ethylpyridine-3-sulfonamide (CAS 4810-40-6) lack this synthetic utility. The compound's calculated solubility of 8.5 g/L at 25°C and LogP of 2.61 [2] provide favorable physicochemical parameters for library synthesis and subsequent biological evaluation.

Selectivity Control in Kinase Counter-Screening Panels

5-Bromo-N-ethylpyridine-3-sulfonamide is suitable as a weak-activity control compound in kinase inhibitor discovery programs, particularly for EGFR counter-screening. With an EGFR IC₅₀ of 7.7 μM [1] and no detectable c-Kit inhibition , this compound provides a baseline signal for assays evaluating kinase selectivity of more potent lead compounds. Its weak kinase activity—>1000-fold lower than optimized pyridine-3-sulfonamide kinase inhibitors [2]—makes it valuable for establishing assay windows and identifying false-positive signals in high-throughput screening campaigns.

Scaffold with Minimized Carbonic Anhydrase Off-Target Liability

Investigators developing inhibitors for non-CA targets who wish to avoid carbonic anhydrase off-target activity should consider 5-Bromo-N-ethylpyridine-3-sulfonamide rather than 4-substituted pyridine-3-sulfonamide derivatives. While 4-substituted pyridine-3-sulfonamides achieve KI values as low as 91-271 nM against CA isoforms [1], the 5-bromo substitution pattern diverges from the structural requirements for potent CA inhibition, as the 4-position remains unsubstituted and unavailable for the click-chemistry tailing that confers CA IX/XII selectivity . This substitution pattern difference suggests reduced CA liability, though direct experimental confirmation is lacking.

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